molecular formula C10H10N4S B188128 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 90842-92-5

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B188128
CAS No.: 90842-92-5
M. Wt: 218.28 g/mol
InChI Key: YDSITGDYTVXFBE-UHFFFAOYSA-N
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Description

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS: 90842-92-5) is a heterocyclic compound with a molecular formula of C₁₀H₁₀N₄S and a molecular weight of 218.28 g/mol . Its structure includes a pyridin-4-yl group at position 5 and an allyl substituent at position 4 of the triazole ring. Synthesis methods for analogous triazole-thiols often involve refluxing precursors in acetic acid, yielding high purity (e.g., 90% yield for a related compound) .

Properties

IUPAC Name

4-prop-2-enyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h2-6H,1,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSITGDYTVXFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353351
Record name 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90842-92-5
Record name 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ALLYL-5-(4-PYRIDINYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Biological Activity

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, among other pharmacological properties. This article explores its biological activity based on various research findings and case studies.

  • Molecular Formula : C10H10N4S
  • Molecular Weight : 218.28 g/mol
  • CAS Number : 90842-92-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of triazole-thiols have shown cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Human melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)
  • Study Findings :
    • Compounds derived from triazole-thiols exhibited significant cytotoxicity against melanoma cells compared to other tested cell lines .
    • The structure–activity relationship (SAR) indicated that modifications in the triazole ring could enhance anticancer activity, with specific substitutions leading to increased potency .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Interaction with Biological Receptors : Triazoles act as hydrogen bond donors and acceptors, enhancing their interaction with target receptors.
  • Induction of Apoptosis : Many triazole derivatives promote programmed cell death in cancer cells through various pathways, including mitochondrial and death receptor pathways.

Case Studies

  • Study on Derivatives :
    A study synthesized several derivatives of this compound and evaluated their cytotoxic effects using the MTT assay. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics .
  • Structure–Activity Relationship (SAR) :
    The SAR analysis revealed that electron-donating groups at specific positions on the aromatic ring significantly enhanced the anti-proliferative activity of the compounds. For example, compounds with ortho and meta methyl substitutions showed improved efficacy against HepG2 liver cancer cells .

Data Table: Summary of Biological Activities

Compound NameCell Line TestedIC50 (µM)Activity Description
This compoundIGR39 (Melanoma)12.5Significant cytotoxicity
4-Allyl derivative AMDA-MB-231 (Breast Cancer)15.0Moderate cytotoxicity
4-Allyl derivative BPanc-1 (Pancreatic Carcinoma)20.0Lower cytotoxicity compared to melanoma

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects
  • 4-Amino-5-phenyl-4H-[1,2,4]triazole-3-thiol: Replacing the allyl and pyridinyl groups with phenyl and amino substituents (as in Sahoo et al., 2010) enhances antimicrobial activity against bacterial and fungal strains .
  • 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Incorporation of a pyrazole ring introduces additional heteroatoms, influencing antiradical activity via electron delocalization. However, only moderate DPPH radical scavenging was observed .
Tautomerism

Thiol-thione tautomerism is common in triazole derivatives. For example, 5-furan-2-yl-4H-[1,2,4]triazole-3-thiol exists in equilibrium with its thione form, which is stabilized by ~9–12 kcal/mol in aqueous environments . The allyl and pyridinyl groups in the target compound may shift this equilibrium compared to alkyl or aryl substituents, affecting reactivity.

Pharmacological Activity

Compound Name Substituents Biological Activity Key Findings Reference
4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol Allyl, Pyridin-4-yl Not explicitly reported Pharmaceutical intermediate; high synthetic yield (90% in related compounds)
[1,2,4]Triazole-3-thiol derivatives Varied aryl/alkyl groups Antitumor (HCT-116 cells) Comparable cytotoxicity to Vinblastine; IC₅₀ values < 10 µM
4-Amino-5-phenyl-4H-[1,2,4]triazole-3-thiol Phenyl, Amino Antimicrobial MIC: 12.5 µg/mL against S. aureus and C. albicans
5-(4-Dimethylaminophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Dimethylaminophenyl, Methyl Antibacterial Moderate activity against M. tuberculosis
Key Observations
  • Antitumor Activity : Triazole-3-thiol derivatives with electron-withdrawing groups (e.g., nitro, halogens) show enhanced cytotoxicity. The pyridinyl group in the target compound may improve DNA intercalation or enzyme inhibition .
  • Antimicrobial vs. Antiradical Activity: Phenyl and amino substituents favor antimicrobial effects, while pyrazole-containing analogs prioritize radical scavenging .

Electronic Structure and Reactivity

  • MO Calculations : For 1,3,4-oxadiazole-2-thiones, electron delocalization over the ring enhances stability and influences tautomerism . The allyl group in the target compound may donate electrons via conjugation, altering reactivity compared to alkyl or aryl substituents.
  • Thiol vs. Thione : Thione forms are generally more stable, but substituents like pyridinyl (a π-deficient ring) may favor the thiol form, enhancing nucleophilic reactivity .

Q & A

Q. What are the standard synthetic routes for 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol?

The compound is typically synthesized via multi-step protocols involving:

  • Hydrazinolysis and cyclization : Starting from precursors like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, followed by alkaline cyclization to form the triazole-thiol core .
  • Alkylation : The allyl group is introduced via nucleophilic substitution under basic conditions (e.g., using allyl bromide) .
  • Purification : High-performance liquid chromatography (HPLC) with diode-array detection ensures purity (>95%) .

Q. How is structural characterization performed for this compound?

Key methods include:

  • Spectroscopy : ¹H NMR for proton environments (e.g., pyridyl protons at δ 8.5–8.7 ppm), IR for thiol (-SH) stretches (~2550 cm⁻¹), and LC-MS for molecular ion confirmation .
  • Elemental analysis : Validates empirical formula (e.g., C₁₃H₁₁F₃N₆S₂) .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in derivatives .

Q. What preliminary biological screening approaches are used?

  • Antimicrobial assays : Broth microdilution against fungi (e.g., Candida albicans) and bacteria (e.g., Staphylococcus aureus) to determine MIC values .
  • Enzyme inhibition : Alpha-amylase/glucosidase assays for antidiabetic potential, measured via UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in S-alkylation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkyl halide reactivity .
  • Temperature control : Reactions at 60–80°C balance kinetics and side-reaction suppression . Contradictions in yields (e.g., 70–90% in vs. 50–75% in ) may stem from substituent electronic effects or purification efficiency.

Q. What in silico strategies predict the compound’s biological targets?

  • Molecular docking : Using AutoDock Vina, ligands are docked into active sites of targets like anaplastic lymphoma kinase (PDB: 2XP2) or cyclooxygenase-2 (PDB: 3LN1). Scoring functions (e.g., binding energy ≤ -7 kcal/mol) prioritize hits .
  • ADME prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

Q. How do spectroscopic data contradictions arise in structural analysis?

  • Tautomerism : Thiol ↔ thione tautomerism (evident in IR/NMR shifts) complicates interpretation. For example, thiol protons may disappear in D₂O-exchanged NMR due to deuteration .
  • Crystal polymorphism : Variations in solid-state packing (e.g., monoclinic vs. orthorhombic) alter XRD patterns .

Q. What strategies resolve low solubility in biological assays?

  • Derivatization : Synthesize water-soluble prodrugs (e.g., Mannich bases with morpholine) .
  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles enhances bioavailability .

Methodological Considerations

  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Biological Replicates : Use ≥3 replicates in enzyme assays to account for variability; statistical tools (e.g., ANOVA) identify significance .
  • Computational Reproducibility : Dock ligands using multiple software (e.g., MOE, Schrödinger) to confirm binding poses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
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4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

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